Molecular Weight and Physicochemical Properties: FBDD Compatibility Advantage Over Extended Analogs
4-[(Methoxyacetyl)amino]benzamide possesses a molecular weight of 208.21 g/mol, which positions it within the optimal range for fragment-based drug discovery (FBDD) applications as defined by the Rule of Three (MW ≤ 300). The compound's low molecular weight and minimal structural complexity distinguish it from larger, more complex benzamide derivatives such as 4-[(methoxyacetyl)amino]-N-(1-phenylbutyl)benzamide (MW: 340 g/mol, cLogP: 3.16) and N-(2-chlorobenzyl)-4-{4-[(methoxyacetyl)amino]-1H-pyrazol-1-yl}benzamide (MW: 426.9 g/mol, C20H19ClN4O3) .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 208.21 g/mol |
| Comparator Or Baseline | 4-[(methoxyacetyl)amino]-N-(1-phenylbutyl)benzamide: 340 g/mol; N-(2-chlorobenzyl)-4-{4-[(methoxyacetyl)amino]-1H-pyrazol-1-yl}benzamide: 426.9 g/mol |
| Quantified Difference | Target compound is 131.8 g/mol (38.7%) lighter than the N-phenylbutyl analog and 218.7 g/mol (51.2%) lighter than the pyrazolyl analog |
| Conditions | Calculated molecular weight comparison based on published molecular formulas |
Why This Matters
The lower molecular weight of 4-[(methoxyacetyl)amino]benzamide makes it preferentially suitable for fragment-based screening libraries, where smaller fragments provide more efficient starting points for lead optimization and offer greater potential for ligand efficiency improvements during medicinal chemistry campaigns.
